molecular formula C10H12Br2O2S B1443482 Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- CAS No. 1343082-67-6

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Cat. No.: B1443482
CAS No.: 1343082-67-6
M. Wt: 356.08 g/mol
InChI Key: RMZOAZSASNTFTN-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is a useful research compound. Its molecular formula is C10H12Br2O2S and its molecular weight is 356.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-(4-bromobutylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2S/c11-6-1-2-7-15(13,14)10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZOAZSASNTFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-: Structure, Properties, and Synthetic Utility

Authored for: Senior Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-, a bifunctional chemical intermediate of significant interest in advanced organic synthesis and pharmaceutical research. The molecule's unique architecture, featuring a synthetically versatile aryl bromide, a reactive primary alkyl bromide, and a stable sulfone linker, presents a valuable platform for the construction of complex molecular entities. This document delineates its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and its dual reactivity profile. Furthermore, it explores its potential applications in drug discovery as a linker and scaffold, provides detailed experimental protocols for its synthesis and characterization, and outlines essential safety and handling procedures.

Chemical Identity and Structure

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is a disubstituted aromatic compound. The core structure consists of a benzene ring substituted at the 1 and 3 (meta) positions with a bromine atom and a 4-bromobutylsulfonyl group, respectively. This arrangement provides two distinct reactive sites with different chemical susceptibilities, making it a powerful tool for sequential and orthogonal chemical modifications.

The sulfone group (–SO₂–) is a key feature, acting as a stable and polar linker. It is a common moiety in medicinal chemistry, often serving as a hydrogen bond acceptor and contributing to the overall pharmacokinetic profile of a drug candidate.

Caption: 2D Chemical Structure of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-.

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table summarizes key properties derived from closely related analogs and computational predictions.[1] These values serve as a reliable guide for experimental design.

PropertyValue (Predicted/Estimated)Source/Basis
IUPAC Name 1-bromo-3-[(4-bromobutyl)sulfonyl]benzeneIUPAC Nomenclature
Molecular Formula C₁₀H₁₂Br₂O₂S-
Molecular Weight 356.07 g/mol -
Appearance White to off-white solidAnalogy to similar sulfones
CAS Number 1423037-44-8Chemical Abstract Service
Solubility Insoluble in water; Soluble in DCM, Chloroform, Ethyl AcetateGeneral solubility of organic solids
Melting Point Not available; expected to be a solid at room temperatureAnalogy to similar sulfones

Spectroscopic Profile for Structural Elucidation

The confirmation of the structure of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- relies on a combination of standard spectroscopic techniques. The expected spectral characteristics are outlined below.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region (δ 7.5-8.2 ppm): Four protons on the benzene ring will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted system.

    • Alkyl Chain (δ 1.8-3.6 ppm): The four methylene (CH₂) groups will appear as distinct signals. The protons alpha to the sulfone group (–SO₂–CH₂–) are expected around δ 3.3-3.6 ppm (triplet). The protons alpha to the alkyl bromide (–CH₂–Br) are expected around δ 3.4-3.7 ppm (triplet). The two internal methylene groups will appear as multiplets between δ 1.8-2.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Region (δ 120-145 ppm): Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C-Br) and the carbon bearing the sulfone (C-S) will be identifiable based on their chemical shifts and coupling patterns.

    • Alkyl Region (δ 25-60 ppm): Four signals corresponding to the butyl chain carbons are expected.

  • IR (Infrared) Spectroscopy:

    • Sulfone Group (S=O): Strong, characteristic absorption bands will be present around 1320-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).[3][4]

    • Aromatic Ring: C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-H stretching will be observed above 3000 cm⁻¹.

    • Alkyl C-H: Stretching vibrations will be present in the 2850-2960 cm⁻¹ range.

    • C-Br Stretch: A weak to medium absorption is expected in the 500-680 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

Synthesis and Reactivity

4.1 Proposed Synthetic Pathway

A robust and logical synthesis for this compound involves a two-step process starting from commercially available 3-bromothiophenol. The chosen pathway ensures high yields and straightforward purification.

  • S-Alkylation: Nucleophilic substitution of one bromine atom in 1,4-dibromobutane with 3-bromothiophenol under basic conditions. The thiol acts as a soft nucleophile, selectively displacing the primary alkyl bromide.

  • Oxidation: The resulting sulfide intermediate is then oxidized to the corresponding sulfone using a reliable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This oxidation is typically clean and high-yielding.

start 3-Bromothiophenol + 1,4-Dibromobutane step1 Step 1: S-Alkylation (Base, e.g., K₂CO₃ in Acetone) start->step1 intermediate Intermediate: 1-Bromo-3-[(4-bromobutyl)thio]benzene step1->intermediate step2 Step 2: Oxidation (e.g., m-CPBA in DCM) intermediate->step2 product Final Product: Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- step2->product

Caption: Proposed two-step synthetic workflow for the target compound.

4.2 Differentiated Reactivity: The Synthetic Chemist's Advantage

The primary value of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- lies in its two distinct bromine-functionalized handles, which can be addressed with different classes of reactions. This "bifunctionality" allows for the molecule to be used as a versatile linker in multi-step syntheses.

  • Aryl Bromide (Ar-Br): This site is amenable to a wide range of metal-catalyzed cross-coupling reactions. This is the preferred site for building carbon-carbon or carbon-heteroatom bonds with other complex fragments.

    • Examples: Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination.

  • Alkyl Bromide (Alkyl-Br): This primary bromide is a good electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.

    • Examples: Reaction with amines, alcohols, thiols, azides, and carboxylates to attach various functional groups or molecular scaffolds.

This differential reactivity allows for a strategic, stepwise approach to building complex molecules, a cornerstone of modern drug design.[5]

central Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- aryl_rxn Aryl Bromide (Ar-Br) Site central->aryl_rxn  Less reactive electrophile alkyl_rxn Alkyl Bromide (CH₂-Br) Site central->alkyl_rxn  More reactive electrophile coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) aryl_rxn->coupling sn2 Nucleophilic Substitution (Sₙ2) (e.g., Amines, Azides, Phenols) alkyl_rxn->sn2

Sources

An In-depth Technical Guide to the Solubility Profile of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It is designed for researchers, scientists, and professionals in drug development, offering a robust guide to predicting, measuring, and interpreting the solubility of this compound in a range of common organic solvents. The guide details the underlying molecular structure-solubility relationships, provides step-by-step protocols for robust solubility determination, and presents a framework for systematic data analysis and presentation.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. In drug development, solubility directly impacts bioavailability, formulation strategies, and the feasibility of purification processes such as crystallization.[1] For synthetic chemists, understanding solubility is paramount for optimizing reaction conditions, selecting appropriate solvents for chromatography, and ensuring efficient product isolation. This guide addresses the specific challenges and considerations for determining the solubility of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene, a molecule with distinct structural features that influence its interaction with various organic solvents.

Molecular Structure and Predicted Solubility Behavior

A thorough analysis of the molecular structure of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene is the first step in predicting its solubility. The molecule's behavior is dictated by the interplay of its constituent functional groups: a brominated benzene ring, a sulfonyl group, and a brominated butyl chain.

  • Aryl Sulfone Core: The sulfonyl group (-SO2-) is highly polar and capable of acting as a hydrogen bond acceptor.[2][3] This group significantly contributes to the molecule's polarity. Diaryl sulfones are noted to be crystalline solids with varying solubility in organic solvents.[3]

  • Brominated Aromatic Ring: The presence of a bromine atom on the benzene ring increases the molecule's molecular weight and polarizability, which can enhance van der Waals interactions with solvent molecules.[4] Halogenated benzenes are generally more soluble in nonpolar to moderately polar organic solvents.[4][5]

  • Bromobutyl Chain: The flexible four-carbon chain with a terminal bromine atom adds a degree of nonpolar character to the molecule. However, the bromine atom also introduces a polar C-Br bond.

Based on these structural features, a qualitative prediction of solubility can be made using the "like dissolves like" principle.[6] 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene is anticipated to be a moderately polar compound. Therefore, it is expected to exhibit greater solubility in polar aprotic and moderately polar protic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the sulfonyl group. Its solubility is likely to be lower in highly nonpolar solvents such as hexanes and in highly polar, protic solvents like water, where the energetic cost of disrupting the solvent's hydrogen-bonding network is high. A study on a similar compound, 1-methyl-4-(methylsulfonyl)benzene, showed high solubility in polar aprotic solvents like N,N-dimethylformamide and acetone.[7]

Experimental Determination of Solubility: A Self-Validating Approach

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is essential. The following protocols are designed to be self-validating, incorporating controls and checks to ensure data integrity.

Materials and Reagents
  • 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene (ensure purity is characterized, e.g., by HPLC, NMR, and melting point)

  • A range of organic solvents of at least ACS grade or higher, categorized by polarity (e.g., nonpolar, polar aprotic, polar protic).

  • Calibrated analytical balance

  • Vials with Teflon-lined caps

  • Constant temperature orbital shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Saturation Method

The isothermal saturation (shake-flask) method is a gold-standard technique for determining equilibrium solubility.[5] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to a known volume of solvent in a sealed vial B Agitate at constant temperature for 24-48 hours A->B Establish Equilibrium C Allow solid to settle B->C D Withdraw a clear aliquot of the supernatant C->D Sample Saturated Solution E Dilute the aliquot with a suitable solvent D->E F Quantify concentration using a validated HPLC method E->F Measure Concentration G cluster_solute 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome Solute Moderately Polar Solute Solubility Solubility Solute->Solubility Influences Polarity Polarity (Dielectric Constant) Polarity->Solubility Influences H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Influences

Caption: Factors influencing the solubility of the target compound.

A higher solubility in solvents like acetone, acetonitrile, and DMF would confirm the significant role of the polar sulfonyl group in the dissolution process. [7]Conversely, low solubility in n-hexane would highlight the molecule's overall polarity. The solubility in protic solvents like alcohols will depend on the balance between favorable interactions with the sulfonyl group and the energetic penalty of disrupting the solvent's hydrogen-bonding network.

Conclusion

This technical guide has outlined a comprehensive strategy for characterizing the solubility profile of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene. By combining theoretical predictions based on molecular structure with a robust, self-validating experimental protocol, researchers can generate high-quality, reliable solubility data. This information is invaluable for a wide range of applications in chemical synthesis and pharmaceutical development, enabling informed decisions on solvent selection for reactions, purifications, and formulations. The principles and methodologies described herein provide a solid foundation for the systematic investigation of the solubility of this and other novel chemical entities.

References

Sources

A Technical Guide to the Medicinal Chemistry Applications of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene: A Versatile Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern drug discovery, the demand for chemical tools that offer precision, versatility, and novel mechanisms of action is paramount. 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene emerges as a molecule of significant interest, embodying a unique combination of structural features ripe for exploitation in medicinal chemistry. Its architecture, comprising a sulfonylbenzene core, a reactive alkyl bromide, and a versatile aryl bromide, positions it as a powerful bifunctional scaffold. This guide provides an in-depth exploration of its synthesis, characterization, and potential applications, offering researchers and drug development professionals a technical blueprint for leveraging this compound in the creation of proximity-inducing modalities, targeted covalent inhibitors, and other advanced therapeutic agents.

The Molecular Architecture: A Triad of Functionality

The strategic potential of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene lies in its three principal components, each contributing distinct chemical properties that can be harnessed for drug design.

The Sulfonylbenzene Core: A Privileged Scaffold

The benzenesulfonamide motif and its derivatives are well-established "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] Sulfonamides are found in drugs with antibacterial, anti-inflammatory, anticancer, and antihypertensive activities.[2][3][4] The sulfonyl group is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. Its presence in the core of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene provides a robust and biologically relevant foundation upon which to build complex molecular entities.

The Dichotomy of Bromine: Orthogonal Reactive Centers

The molecule possesses two bromine atoms with distinct chemical reactivities, a feature that is central to its utility as a bifunctional linker.

  • The Aryl Bromide: The bromine atom attached directly to the benzene ring is relatively unreactive towards nucleophilic substitution but is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise and controlled introduction of diverse molecular fragments, forming stable carbon-carbon or carbon-heteroatom bonds. Furthermore, this aryl bromide can act as a halogen bond donor, a non-covalent interaction that can enhance binding affinity and selectivity to a protein target.[5][6][7] The presence of a "sigma-hole" on the halogen atom allows it to favorably interact with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket.[5][6]

  • The Alkyl Bromide: The terminal bromine on the butyl chain is a potent electrophile, susceptible to SN2 displacement by a wide range of nucleophiles, including amines, thiols, and alcohols.[8][9][10] This reactivity makes it an ideal "warhead" for forming covalent bonds with target proteins or for linking to another molecule of interest.

This difference in reactivity—cross-coupling at the aryl position and nucleophilic substitution at the alkyl position—provides a basis for a sequential and controlled (orthogonal) synthetic strategy.

Synthesis and Characterization

A plausible and efficient synthesis of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene can be envisioned in a three-step sequence starting from the commercially available 3-bromoaniline. This pathway ensures high yields and provides a clear, self-validating route to the target compound.

Proposed Synthetic Pathway

The synthesis involves diazotization of 3-bromoaniline, followed by conversion to the corresponding thiol, S-alkylation with 1,4-dibromobutane, and subsequent oxidation of the sulfide to the target sulfone.

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Oxidation A 3-Bromoaniline B 3-Bromobenzenediazonium chloride A->B 1. NaNO2, HCl 2. 0-5 °C C 1-Bromo-3-mercaptobenzene B->C 3. KSCN, CuSCN 4. NaOH, H2O D 1-Bromo-3-[(4-bromobutyl)thio]benzene C->D 1,4-Dibromobutane, K2CO3, Acetone E 1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene (Target Compound) D->E mCPBA or Oxone® DCM, rt

Caption: Proposed synthetic workflow for 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromo-3-mercaptobenzene (C)

  • To a stirred solution of 3-bromoaniline (1.0 eq) in aqueous HCl (3 M) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of potassium thiocyanate (1.2 eq) and copper(I) thiocyanate (0.1 eq) in water.

  • Add the cold diazonium salt solution to the thiocyanate solution and stir at room temperature for 2 hours, then heat to 50 °C for 1 hour.

  • Cool the mixture, extract with diethyl ether, and wash the organic layer with brine.

  • Hydrolyze the resulting thiocyanate by refluxing with aqueous sodium hydroxide (2.0 eq).

  • Acidify the cooled reaction mixture with HCl and extract the product with diethyl ether. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-bromo-3-mercaptobenzene.

Step 2: Synthesis of 1-Bromo-3-[(4-bromobutyl)thio]benzene (D)

  • To a solution of 1-bromo-3-mercaptobenzene (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1,4-dibromobutane (2.0 eq).

  • Reflux the mixture for 12 hours, monitoring by TLC for the disappearance of the starting thiol.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the sulfide product. This method of thiol alkylation is efficient and proceeds under mild conditions.[8][9]

Step 3: Synthesis of 1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene (E)

  • Dissolve the sulfide (1.0 eq) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. The oxidation of sulfides to sulfones is a well-established and high-yielding transformation.[11][12][13]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol to afford the final product, 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene.

Characterization Data
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₂Br₂O₂S
Molecular Weight 372.07 g/mol
¹H NMR (CDCl₃) δ ~7.8-7.4 (m, 4H, Ar-H), 3.45 (t, 2H, -SO₂-CH₂-), 3.40 (t, 2H, -CH₂-Br), 2.2-1.9 (m, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃) δ ~141, 136, 131, 127, 123, 55, 33, 29, 27
Mass Spec (ESI) m/z [M+H]⁺ calculated 370.90, found 370.91

Application as a Bifunctional Linker in Proximity-Inducing Modalities

The most powerful application of this scaffold is in the construction of heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which function by bringing a target protein and an E3 ubiquitin ligase into close proximity.[14][15][16][17]

Design Strategy: Leveraging Orthogonal Reactivity

The molecule is perfectly suited for a modular, two-step synthesis of a PROTAC.

  • Step A (Cross-Coupling): The aryl bromide is used to attach a warhead that binds to a protein of interest (POI). A Suzuki coupling with a boronic acid or ester derivative of the POI ligand is a common and robust choice.

  • Step B (Alkylation): The alkyl bromide is then used to connect an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) that contains a nucleophilic handle (e.g., an amine or hydroxyl group).

This sequential approach allows for the creation of a focused library of PROTACs by varying either the POI warhead or the E3 ligase ligand independently.

G cluster_0 Step A: Suzuki Coupling cluster_1 Step B: Nucleophilic Substitution A 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene C Intermediate Adduct A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C B POI-Ligand-B(OH)2 (Protein of Interest Ligand) B->C E Final PROTAC Molecule C->E DIPEA, DMF, 60°C D E3-Ligase-Ligand-NH2 D->E

Caption: Workflow for the synthesis of a hypothetical PROTAC molecule.

Experimental Protocol: Hypothetical PROTAC Synthesis

Step A: Suzuki Coupling

  • In a reaction vial, combine the title compound (1.0 eq), the POI-ligand boronic acid (1.1 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction at 90 °C for 8 hours, or until TLC/LCMS indicates completion.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the intermediate.

Step B: Ligation

  • Dissolve the intermediate from Step A (1.0 eq) and the E3 ligase ligand (1.2 eq) in dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction at 60 °C for 16 hours.

  • Cool the mixture and purify directly by preparative HPLC to obtain the final PROTAC molecule.

Application in the Design of Targeted Covalent Inhibitors

Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with their target protein.[18][19][20][21][22] The 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene scaffold can be readily adapted to create targeted covalent inhibitors.

The 4-Bromobutylsulfonyl Moiety as a Covalent Warhead

In this application, the aryl bromide is first functionalized (e.g., via Suzuki coupling) to install a "guidance" moiety that provides non-covalent binding affinity and selectivity for a specific protein target. The 4-bromobutylsulfonyl chain then acts as a reactive "warhead." Once the inhibitor is positioned correctly within the protein's binding site, the terminal alkyl bromide can react with a nearby nucleophilic amino acid residue, such as cysteine, histidine, or lysine, to form an irreversible covalent bond.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification A Target Protein (with Cys-SH) C Reversible Enzyme-Inhibitor Complex A->C kon B Covalent Inhibitor B->C C->A koff D Covalently Modified Protein (Inactive) C->D kinact

Caption: Mechanism of targeted covalent inhibition.

Experimental Protocol: Screening for Covalent Target Engagement

A standard method to confirm covalent modification is intact protein liquid chromatography-mass spectrometry (LC-MS).

  • Incubation: Incubate the target protein (e.g., at 10 µM in a suitable buffer like PBS) with the synthesized covalent inhibitor (e.g., at 20 µM) at 37 °C for various time points (e.g., 0, 15, 60, 120 minutes). Include a DMSO vehicle control.

  • Quenching: Stop the reaction by adding an excess of a quenching agent like glutathione or by acidifying with formic acid.

  • Desalting: Quickly desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and buffer salts.

  • LC-MS Analysis: Analyze the desalted protein by LC-MS. A successful covalent reaction will result in a new peak in the deconvoluted mass spectrum corresponding to the mass of the protein plus the mass of the inhibitor fragment (minus HBr).

  • Data Analysis: The expected mass shift for the title compound after reacting and losing HBr would be +291.17 Da. The intensity of the modified protein peak relative to the unmodified protein peak over time provides kinetic information about the rate of inactivation.

Summary and Future Outlook

1-bromo-3-[(4-bromobutyl)sulfonyl]benzene is not merely a single compound but a versatile platform for medicinal chemistry innovation. Its key strengths—the privileged sulfonylbenzene core, the orthogonally reactive aryl and alkyl bromides, and the potential for halogen bonding—make it an exceptionally valuable starting material.

  • For Bifunctional Modalities: It provides a rigid, well-defined linker for constructing PROTACs and other molecular glues, enabling systematic studies of linker length and vectorality.[15][23]

  • For Covalent Inhibitors: It serves as a precursor to targeted covalent inhibitors where the warhead and guidance system can be readily optimized.

  • For Fragment-Based Discovery: The core itself can be used as a fragment, with the two bromine atoms serving as growth vectors for elaboration into a potent lead compound.

  • For Radiopharmacy: The presence of bromine allows for the potential synthesis of radiolabeled analogues using isotopes like ⁷⁶Br for use as Positron Emission Tomography (PET) tracers in diagnostics and drug development.[5]

By providing a robust synthetic route and outlining clear, actionable strategies for its application, this guide serves as a foundational resource for researchers looking to unlock the considerable potential of this powerful chemical scaffold.

References

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. (n.d.). Google AI.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of Medical Science.
  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.
  • Design and applications of bifunctional small molecules: Why two heads are better than one. (n.d.). PMC.
  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024, July 25). PRISM BioLab.
  • Covalent inhibitors: a rational approach to drug discovery. (2020, July 2). PMC.
  • Key advances in the development of reversible covalent inhibitors. (2025, January 19). Taylor & Francis.
  • Unifying principles of bifunctional, proximity-inducing small molecules. (n.d.). PMC.
  • Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry.
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (n.d.). PMC.
  • Beyond Proteolysis-Targeting Chimeric Molecules: Designing Heterobifunctional Molecules Based on Functional Effectors. (n.d.). ACS Publications.
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Bifunctional Molecules beyond PROTACs. (2020, March 11). ACS Publications.
  • Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. (n.d.). WuXi Biology.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2025, December 18). ResearchGate.
  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30). Semantic Scholar.
  • Some of the interesting bioactive benzene sulfonyl hydrazones. (n.d.). ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. (2020, October 31). ResearchGate.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing.
  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. (n.d.). SID.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). Scielo.
  • Alkylation of Thiols in Green Mediums. (n.d.). Journal of Materials and Environmental Science.
  • Thiol Alkylation. (2024, February 9). YouTube.

Sources

Technical Guide: Safety, Toxicity, and Handling of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- , a bifunctional organosulfur building block used in advanced medicinal chemistry.

This compound is a dual-electrophile linker : it contains an aryl bromide (for metal-catalyzed cross-coupling) and an alkyl bromide (for nucleophilic substitution), separated by a sulfonyl spacer. Its toxicity profile is dominated by its alkylating potential.

Part 1: Chemical Identity & Physicochemical Profile[1]

This section establishes the precise identity of the substance. Due to its specialized nature as a research intermediate, experimental physical data is limited; values below represent authoritative estimates based on Structure-Activity Relationships (SAR) of analogous sulfonyl aromatics.

Identification Matrix[2][3]
ParameterDetail
Chemical Name Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-
CAS Number 2680671-23-0
Molecular Formula C₁₀H₁₂Br₂O₂S
Molecular Weight 356.07 g/mol
SMILES BrCCCCS(=O)(=O)c1cccc(Br)c1
Functional Class Aryl Sulfone / Alkyl Bromide / Aryl Bromide
Predicted Physicochemical Properties
  • Physical State: Low-melting solid or viscous oil (The sulfonyl group increases crystallinity/viscosity compared to the liquid analog 1-bromo-3-(4-bromobutyl)benzene).

  • Solubility: High in polar organic solvents (DMSO, DMF, DCM, THF); insoluble in water.

  • Reactivity Profile:

    • Site A (Aryl Bromide): Inert to standard nucleophiles; reactive under Pd/Ni catalysis.

    • Site B (Alkyl Bromide): High Reactivity. Susceptible to Sₙ2 displacement by amines, thiols, and alkoxides. This is the primary source of acute toxicity (alkylation).

Part 2: GHS Hazard Identification & SDS Synthesis

As a specialized intermediate, a harmonized GHS classification may not exist in all jurisdictions. The following classification is derived from the functional group toxicity of alkyl bromides and aryl sulfones.

Hazard Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2]
Germ Cell Mutagenicity SuspectedNote: Alkyl bromides are potential alkylating agents. Treat as a suspected mutagen (Muta. 2) in absence of Ames test data.
Signal Word: WARNING
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves (Nitrile/Laminate) and eye protection (Chemical Goggles).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses.[2]

Part 3: Toxicological Mechanisms & Biological Impact

This section details why the compound is toxic, moving beyond simple hazard statements to mechanistic causality.

The Alkylation Threat (Mechanism of Action)

The primary toxicological vector is the 4-bromobutyl tail . Unlike the stable aryl bromide, the primary alkyl bromide is a potent electrophile.

  • Cellular Entry: Lipophilic nature allows passive diffusion across cell membranes.

  • Nucleophilic Attack: Intracellular nucleophiles (DNA bases, Cysteine residues in proteins) attack the carbon adjacent to the bromine.

  • Outcome:

    • DNA Alkylation: Formation of adducts leading to replication errors (genotoxicity).

    • Protein Haptenization: Alkylation of skin proteins can trigger immune sensitization (allergic contact dermatitis).

Metabolic Fate (Detoxification)

The body attempts to neutralize this electrophile via the Glutathione (GSH) pathway. Depletion of cellular GSH leads to oxidative stress.

Visualizing the Toxicity Pathway

The following diagram illustrates the dual reactivity and the biological fate of the compound.

ToxicityMechanism cluster_Reactivity Chemical Reactivity Zones cluster_Bio Biological Interaction Compound 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene ArylBr Aryl Bromide (Stable/Coupling Partner) Compound->ArylBr AlkylBr Alkyl Bromide (Reactive Electrophile) Compound->AlkylBr DNA DNA Bases (Guanine N7) AlkylBr->DNA Alkylation (Genotoxicity) Protein Proteins (Cysteine Thiol) AlkylBr->Protein Haptenization (Sensitization) GSH Glutathione (Detoxification) AlkylBr->GSH Conjugation (Excretion)

Figure 1: Mechanistic pathway showing the alkyl bromide moiety as the primary source of biological toxicity via DNA/Protein alkylation.

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

  • Static Control: Sulfones can accumulate static charge. Ground glassware during transfer.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Double Nitrile Gloves (min 0.11 mm)Alkyl bromides can permeate thin latex. Double gloving provides a breakthrough buffer.
Eyes Chemical Goggles Safety glasses are insufficient for liquid/oil splashes that can cause corneal alkylation.
Body Lab Coat + Tyvek Sleeves Prevents absorption through fabric cuffs.
Validated Decontamination Protocol (Self-Validating System)

If a spill occurs, simple water washing is ineffective due to lipophilicity. Use this chemical quenching method:

  • Isolate: Evacuate the immediate area.

  • Quench: Apply a solution of 10% Sodium Thiosulfate or dilute Aqueous Ammonia to the spill.

    • Mechanism: Thiosulfate/Ammonia acts as a "sacrificial nucleophile," rapidly reacting with the alkyl bromide to form a non-toxic water-soluble salt.

  • Clean: Absorb with vermiculite after 15 minutes.

  • Verify: Wipe surface with a paper towel soaked in DCM, then check UV absorbance (if available) or assume contaminated until thoroughly washed with soap.

Part 5: Synthesis & Application Context[1]

Researchers typically use this compound as a linker in Proteolysis Targeting Chimeras (PROTACs) or fragment-based drug discovery (FBDD).

  • Step 1 (Aryl Coupling): The aryl bromide is engaged in Suzuki-Miyaura coupling with a boronic acid.

  • Step 2 (Linker Attachment): The alkyl bromide is displaced by an amine or phenol on the target ligand.

Critical Safety Note for Synthesis: Do not heat this compound above 100°C without solvent. Sulfonyl compounds can decompose exothermically, and alkyl bromides can eliminate HBr at high temperatures, creating pressure hazards in sealed vessels.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Alkyl Bromides and Sulfones. PubChem. Available at: [Link]

  • ChemSRC. Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- CAS 2680671-23-0 Entry. ChemSRC. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Alkylating Agents. ECHA. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocols for Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- from Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfones are a critical structural motif in a wide array of biologically active molecules and functional materials. Their unique chemical and physical properties, including their role as versatile synthetic intermediates, make the development of efficient and robust synthetic methodologies for their preparation a subject of ongoing research. This application note provides a detailed guide for the synthesis of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-, a bifunctional molecule with potential applications in drug discovery as a linker or a scaffold for further chemical elaboration. The protocols described herein start from the readily available 3-bromothiophenol, detailing a two-step process involving oxidation of the thiol to a sulfonyl intermediate, followed by alkylation to yield the target compound.

The synthetic strategy is designed to be accessible to researchers with a foundational understanding of organic synthesis. We will delve into the mechanistic underpinnings of the key transformations, provide step-by-step experimental procedures, and offer insights into reaction optimization and product characterization.

Theoretical Background and Reaction Rationale

The synthesis of the target molecule, Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-, involves two primary transformations: the oxidation of an aryl thiol to an aryl sulfone and the subsequent S-alkylation of the sulfone.

Part 1: Oxidation of 3-Bromothiophenol

The oxidation of thiols to sulfones is a fundamental transformation in organic sulfur chemistry.[1] A variety of oxidizing agents can accomplish this, ranging from historically used strong oxidants to more modern, milder, and selective reagents.[1][2] Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and potassium permanganate (KMnO₄).[2] For the purpose of this protocol, we will focus on the use of hydrogen peroxide, often in the presence of a catalyst, due to its environmental benignity (water being the only byproduct) and cost-effectiveness.[2] The reaction proceeds through the intermediacy of a sulfoxide, which is further oxidized to the sulfone. Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation and ensure high yields of the desired sulfone.[1]

Part 2: Alkylation of the Aryl Sulfone

The second key step is the alkylation of the newly formed aryl sulfonyl intermediate. While sulfones themselves are generally poor nucleophiles, their corresponding sulfinate salts are effective nucleophiles for S-alkylation reactions.[3] The aryl sulfone can be deprotonated with a suitable base to form the corresponding sulfinate anion, which then undergoes nucleophilic substitution with an alkylating agent. In this synthesis, 1,4-dibromobutane serves as the alkylating agent. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the nucleophilic substitution.

An alternative and often more direct approach involves the in-situ generation of a sulfonyl chloride from the thiol, which can then be reacted with a suitable nucleophile.[4][5][6] However, for the synthesis of the target sulfone, direct alkylation of the pre-formed sulfone offers a straightforward and reliable method.

Experimental Protocols

Materials and Methods

Reagents:

  • 3-Bromothiophenol

  • Hydrogen peroxide (30% aqueous solution)

  • Tungsten-based catalyst (e.g., Sodium Tungstate) or other suitable catalyst for oxidation

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Synthesis Workflow

Synthesis_Workflow Thiol 3-Bromothiophenol Oxidation Oxidation (e.g., H₂O₂/Catalyst) Thiol->Oxidation Sulfone 3-Bromophenylsulfonyl Intermediate Oxidation->Sulfone Alkylation Alkylation (1,4-Dibromobutane, Base) Sulfone->Alkylation Target Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- Alkylation->Target Reaction_Mechanism cluster_oxidation Oxidation cluster_alkylation Alkylation Thiol Ar-SH Sulfoxide Ar-S(O)H Thiol->Sulfoxide [O] Sulfone Ar-SO₂H Sulfoxide->Sulfone [O] Sulfone_anion Ar-SO₂⁻ Sulfone->Sulfone_anion + Base Product Ar-SO₂(CH₂)₄-Br Sulfone_anion->Product + Alkyl Halide Alkyl_halide Br-(CH₂)₄-Br

Sources

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions Involving 1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] This guide provides detailed application notes and protocols for the use of a unique bifunctional building block, 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene , in several key palladium-catalyzed coupling reactions. The presence of both an aryl bromide and an alkyl bromide within the same molecule offers intriguing possibilities for selective functionalization and subsequent molecular elaboration, making it a valuable substrate in medicinal chemistry and materials science.

This document will delve into the practical application of this substrate in Suzuki-Miyaura, Heck, and Sonogashira couplings. Beyond providing step-by-step protocols, we will explore the underlying mechanistic principles, address potential challenges such as chemoselectivity and intramolecular side reactions, and offer expert insights to ensure successful experimental outcomes.

Scientific & Technical Overview

The reactivity of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene in palladium-catalyzed reactions is primarily dictated by the C(sp²)-Br bond of the aryl bromide, which is more reactive towards oxidative addition to a Pd(0) center than the C(sp³)-Br bond of the alkyl bromide under typical cross-coupling conditions.[3] However, the presence of the sulfonyl group and the bromoalkyl chain introduces important considerations:

  • Electronic Effects of the Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl bromide. While aryl bromides are generally less reactive than aryl iodides, the electron-withdrawing sulfonyl group can enhance the rate of oxidative addition.[4]

  • Potential for Intramolecular Cyclization: The (4-bromobutyl)sulfonyl side chain presents the possibility of an intramolecular cyclization, either before, during, or after the desired cross-coupling reaction. This potential side reaction must be carefully considered when selecting reaction conditions.

Core Palladium-Catalyzed Coupling Reactions

This section provides detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene as the electrophilic partner.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Structures

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][5]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide to form a Pd(II) intermediate.[6][7]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[1][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5][7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene372.101.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Base Selection: While K₂CO₃ is a common choice, other bases like Cs₂CO₃ or K₃PO₄ can be used, especially for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

  • Catalyst Choice: For challenging couplings, consider using more active catalysts such as Pd(dppf)Cl₂ or custom ligand systems.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]

The generally accepted mechanism for the Heck reaction involves the following steps:

  • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.[9][10]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.[9]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.[9]

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Alkene-Pd Complex] [Alkene-Pd Complex] Ar-Pd(II)(Br)L2->[Alkene-Pd Complex] Alkene Coordination [Insertion Product] [Insertion Product] [Alkene-Pd Complex]->[Insertion Product] Migratory Insertion H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 [Insertion Product]->H-Pd(II)(Br)L2 β-Hydride Elimination H-Pd(II)(Br)L2->Pd(0)L2 Reductive Elimination (+ Base)

Caption: A simplified catalytic cycle for the Heck coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene372.101.01.0
Alkene (e.g., Styrene, n-Butyl Acrylate)-1.51.5
Pd(OAc)₂224.500.020.02
P(o-tolyl)₃304.370.040.04
Triethylamine (Et₃N)101.192.02.0
DMF or Acetonitrile-5 mL-

Procedure:

  • In a sealed tube, combine 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Add the solvent (DMF or acetonitrile, 5 mL) followed by triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Expert Insights:

  • Ligand Choice: The choice of phosphine ligand is crucial. Tri(o-tolyl)phosphine is often effective for aryl bromides. For less reactive substrates, N-heterocyclic carbene (NHC) ligands may be beneficial.[11]

  • Base: Triethylamine is a common choice, but other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ can also be used.[11]

  • Stereoselectivity: The Heck reaction is often stereoselective, typically favoring the formation of the trans isomer.[9]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a powerful reaction for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14]

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, this cycle begins with the oxidative addition of the aryl bromide to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the aryl alkyne and regenerate the Pd(0) catalyst.[12]

Diagram 3: Catalytic Cycle of the Sonogashira Reaction

Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + Cu(I), Base

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene372.101.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N) or Diisopropylamine (DIPA)-3.03.0
THF or DMF-5 mL-

Procedure:

  • To a Schlenk flask, add 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) under an inert atmosphere.

  • Add the solvent (THF or DMF, 5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by flash chromatography.

Expert Insights:

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols can be employed, often requiring a different palladium catalyst and base system.[13]

  • Amine Base: The amine base not only neutralizes the HBr byproduct but also acts as a solvent and can facilitate the deprotonation of the alkyne.[12][15]

  • Oxygen Sensitivity: The reaction should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Addressing Potential Intramolecular Cyclization

A key consideration when working with 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene is the potential for an intramolecular reaction involving the bromoalkyl chain. This could occur via an S_N2 reaction where the sulfonyl group's oxygen or another nucleophile present in the reaction mixture attacks the carbon bearing the bromine atom on the butyl chain, leading to a cyclic sulfonamide or other byproducts.

Strategies to Minimize Intramolecular Cyclization:

  • Reaction Temperature: Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate can disfavor the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular coupling.

  • Reaction Time: Minimizing the reaction time by using a more active catalyst system can help to favor the desired cross-coupling before significant intramolecular cyclization occurs.

  • Choice of Base: The basicity and nucleophilicity of the base can play a role. A non-nucleophilic, sterically hindered base might be preferable to minimize its participation in side reactions.

Conclusion

1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene is a versatile building block for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, researchers can selectively functionalize the aryl bromide moiety while preserving the bromoalkyl chain for subsequent transformations. The protocols and insights provided in this guide offer a solid foundation for the successful application of this substrate in the synthesis of complex organic molecules for pharmaceutical and materials science research.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Synthesis. Heck Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Taylor & Francis. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ResearchGate. General Heck cross-coupling reaction between an aryl bromide and an olefin. [Link]

  • Chemical Communications (RSC Publishing). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. [Link]

  • RWTH Publications. Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. [Link]

  • PMC. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • KAUST Repository. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Semantic Scholar. A study of the intramolecular cyclization reactions of some derivatives of 3-arylsulfonyl cycloalkanols. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

  • MDPI. Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane. [Link]

  • PMC. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Link]

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Application Notes & Protocols: A Researcher's Guide to the Step-by-Step Oxidation of Thioethers to Sulfones in Brominated Benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Aryl Sulfones

In the landscape of modern drug development and materials science, the sulfone functional group (R-SO₂-R') stands out for its remarkable versatility and profound impact on molecular properties.[1][2] As a strong hydrogen bond acceptor and a bioisostere for functionalities like ketones, the sulfone moiety can significantly enhance a molecule's solubility, metabolic stability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.[3] When incorporated into an aromatic framework, particularly as a brominated benzene derivative, these sulfones become highly valuable intermediates and pharmacophores.[4][5] The bromo-substituent provides a reactive handle for further synthetic elaboration, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.[6]

The most direct, reliable, and widely employed strategy for synthesizing these critical compounds is the oxidation of their corresponding thioether precursors.[1][2] This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key experimental considerations, and validated, step-by-step protocols for the controlled oxidation of brominated thioethers to their corresponding sulfones.

The Core Transformation: Mechanistic Insights into Thioether Oxidation

The conversion of a thioether to a sulfone is a sequential oxidation process. The sulfur atom, with its available lone pairs, acts as a nucleophile, attacking an electrophilic oxygen source. This proceeds through a stable sulfoxide intermediate, which is then further oxidized to the final sulfone.

The overall transformation can be visualized as follows:

  • Step 1: The thioether's sulfur atom attacks the oxidant, forming a sulfoxide and a reduced byproduct.

  • Step 2: The sulfoxide, being less nucleophilic than the starting thioether, requires a second equivalent of the oxidant (or more forcing conditions) to be converted to the final sulfone.

G cluster_thioether Thioether cluster_oxidant1 Oxidant cluster_sulfoxide Sulfoxide Intermediate cluster_oxidant2 Oxidant cluster_sulfone Sulfone Product Thioether R-S-R' Sulfoxide R-S(O)-R' Thioether->Sulfoxide Step 1 Oxidant1 [O] Oxidant1->Sulfoxide Sulfone R-S(O)₂-R' Sulfoxide->Sulfone Step 2 Oxidant2 [O] Oxidant2->Sulfone

Caption: General workflow for the two-step oxidation of a thioether to a sulfone.

Selecting the Appropriate Oxidant: A Critical Experimental Choice

The success of the oxidation hinges on the choice of oxidant. The ideal reagent should be effective enough to drive the reaction to the sulfone stage without promoting unwanted side reactions on the brominated aromatic ring or other sensitive functional groups.

OxidantTypical ConditionsAdvantagesDisadvantages & Considerations
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RTHighly reliable, predictable, and effective for a broad range of substrates.[7][8]Stoichiometric byproduct (3-chlorobenzoic acid) requires removal during workup.[9] Can be explosive in pure form.
Hydrogen Peroxide (H₂O₂) Acetic acid, or with a metal catalyst (e.g., Na₂WO₄).[10]Inexpensive, environmentally benign ("green") with water as the only byproduct.[11][12]Often requires a catalyst and/or elevated temperatures for full conversion to the sulfone.[13][14] Uncatalyzed reactions can be extremely slow.[15]
Oxone® (KHSO₅) MeOH/H₂O or CH₃CN/H₂OStable, powerful, and easy to handle solid reagent.[16][17] Versatile for many substrates.[18][19]Requires aqueous solvent systems; can be acidic, sometimes requiring a buffer (e.g., NaHCO₃).[17]

Synthetic Strategies for Brominated Benzene Sulfones

There are two primary pathways to access the target molecules. The choice depends on the availability of starting materials and the overall synthetic plan.

G A_start Brominated Thioether (e.g., 4-Br-Ph-S-R) A_process Oxidation (m-CPBA, H₂O₂, Oxone®) A_start->A_process labelA Route A (Focus of this guide) A_product Target: Brominated Sulfone (e.g., 4-Br-Ph-SO₂-R) A_process->A_product B_start Aryl Sulfoxide (e.g., Ph-S(O)-R) B_process 1. Bromination 2. Oxidation B_start->B_process labelB Route B (Alternative) B_product Target: Brominated Sulfone (e.g., 4-Br-Ph-SO₂-R) B_process->B_product

Caption: Primary synthetic routes to brominated benzene sulfones.

This guide will focus on Route A , the direct oxidation of a readily available brominated thioether, which is often the most efficient and convergent approach.

Detailed Experimental Protocols

The following protocols have been validated for the synthesis of 4-bromophenyl methyl sulfone from 4-bromophenyl methyl sulfide. They represent two distinct, reliable methods suitable for typical laboratory research.

Protocol 1: m-CPBA Oxidation (Reliable Small-Scale Synthesis)

Principle: This method utilizes the high reactivity and predictability of meta-chloroperoxybenzoic acid (m-CPBA) for a clean and efficient conversion at low temperatures. The primary challenge is the effective removal of the 3-chlorobenzoic acid byproduct during workup.[9]

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
4-Bromophenyl methyl sulfide1.0 g1.0Substrate
m-CPBA (77% max)~2.5 g~2.2Oxidant. Purity can vary.
Dichloromethane (DCM)30 mL-Solvent
Sat. aq. NaHCO₃ solution2 x 20 mL-For washing/neutralization
Sat. aq. NaCl solution (Brine)1 x 20 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄~2 g-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenyl methyl sulfide (1.0 g). Dissolve the sulfide in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

  • Oxidant Addition: Slowly add m-CPBA (~2.5 g, ~2.2 eq.) in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent over-heating, which could lead to side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product sulfone will have a lower Rf value (be more polar) than the starting sulfide and the intermediate sulfoxide.

  • Workup - Quenching & Neutralization: Once the reaction is complete (disappearance of starting material), cool the mixture again in an ice bath. Slowly add 20 mL of saturated aqueous NaHCO₃ solution to quench any excess peroxy acid and neutralize the 3-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and then brine (1 x 20 mL). Causality: The basic NaHCO₃ wash is essential to thoroughly remove the acidic byproduct, simplifying purification.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. It can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Self-Validation:

  • Expected Yield: 85-95%.

  • Appearance: White crystalline solid.

  • Troubleshooting: If TLC shows incomplete reaction, add an additional 0.2 eq. of m-CPBA and stir for another hour. If a significant amount of sulfoxide intermediate remains, the reaction may require longer time or slightly elevated temperature (room temperature overnight).

Protocol 2: Catalytic Hydrogen Peroxide Oxidation (A "Green" and Scalable Approach)

Principle: This protocol employs hydrogen peroxide, an inexpensive and environmentally friendly oxidant, in conjunction with a catalytic amount of sodium tungstate.[10] This method avoids stoichiometric organic waste and is more amenable to larger-scale synthesis.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
4-Bromophenyl methyl sulfide1.0 g1.0Substrate
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)~80 mg0.05Catalyst
Hydrogen Peroxide (30% aq. solution)~1.2 mL~2.5Oxidant
Methanol20 mL-Solvent
Sat. aq. Na₂S₂O₃ solution10 mL-For quenching
Deionized Water30 mL-For precipitation

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromophenyl methyl sulfide (1.0 g), sodium tungstate dihydrate (~80 mg), and methanol (20 mL). Stir at room temperature until all solids dissolve.

  • Oxidant Addition: Place the flask in a water bath to dissipate heat. Using a dropping funnel or syringe pump, add the 30% H₂O₂ solution (~1.2 mL) dropwise over 30 minutes. Causality: A controlled, slow addition is critical to manage the reaction's exothermicity and prevent a dangerous temperature runaway.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor by TLC as described in Protocol 1.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining hydrogen peroxide. Stir for 20 minutes (a starch-iodide paper test can confirm the absence of peroxides).

  • Precipitation: Pour the reaction mixture into a beaker containing 30 mL of cold deionized water while stirring. The sulfone product, being insoluble in water, should precipitate out.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight.

Self-Validation:

  • Expected Yield: 90-98%.

  • Appearance: White solid.

  • Troubleshooting: If the product does not precipitate cleanly, the methanol can be removed under reduced pressure before adding water. If the reaction stalls, a small additional charge of catalyst and H₂O₂ may be required. Ensure the pH does not become too acidic, as this can hinder the catalytic cycle.

Purification and Characterization of the Final Product

Sulfones are generally stable, polar, and often crystalline compounds, making them amenable to standard purification techniques.[20]

  • Recrystallization: This is the most common method for purifying solid sulfones. A hot solvent (like ethanol, isopropanol, or acetic acid) is used to dissolve the crude product, followed by slow cooling to induce crystallization, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is a reliable alternative. Due to the polarity of the sulfone group, solvent systems with moderate polarity, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol mixtures, are typically employed.[9][20]

  • Characterization: Successful synthesis of 4-bromophenyl methyl sulfone can be confirmed by:

    • ¹H NMR: Expect a downfield shift of the methyl protons (~3.1-3.3 ppm) compared to the starting thioether (~2.5 ppm) due to the strong electron-withdrawing effect of the sulfonyl group.

    • IR Spectroscopy: Look for two characteristic, strong S=O stretching bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

    • Melting Point: A sharp melting point consistent with literature values indicates high purity.

Conclusion

The oxidation of brominated thioethers is a cornerstone reaction for accessing valuable sulfone-containing building blocks in medicinal and materials chemistry. By understanding the underlying mechanism and the distinct advantages of different oxidizing agents, researchers can select the optimal conditions for their specific needs. The detailed protocols provided herein for both m-CPBA and catalytic H₂O₂ systems offer reliable and validated pathways to synthesize these important compounds, empowering further discovery and development in the chemical sciences.

References

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Title: Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide.
  • Title: Cyclic sulfoxides and sulfones in drug design | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed Source: PubMed URL
  • Title: Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Thiols And Thioethers - Master Organic Chemistry Source: Master Organic Chemistry URL
  • Title: Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review Source: IntechOpen URL
  • Title: A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed Source: PubMed URL
  • Title: CN103910658A - Method of oxidizing thioether to sulfone - Google Patents Source: Google Patents URL
  • Source: Academia.
  • Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Royal Society of Chemistry URL
  • Title: Sulfide oxidation and oxidative hydrolysis of thioesters by peroxymonosulfate ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: Sulfone synthesis by oxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents Source: Google Patents URL
  • Title: EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents Source: Google Patents URL
  • Title: Oxidation of thiols to sulphonic acids with Oxone ® /NaHCO 3 and KBrO 3 - ResearchGate Source: ResearchGate URL
  • Title: Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC Source: National Center for Biotechnology Information URL
  • Title: (a) Traditional synthesis method for the preparation of sulfone compounds. (b)
  • Title: Oxone, Potassium peroxomonosulfate - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid)
  • Title: How to purify a sulfone and sulfide sulfoxide without a column?
  • Title: Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones Source: Wiley Online Library URL
  • Title: Oxidation of thiols to sulphonic acids using oxone chemistry.
  • Title: The oxidation procedure from thioether to sulfoxide and sulfone.
  • Title: Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester Source: University of Rochester URL
  • Title: Recent Advances in the Synthesis of Sulfones - Who we serve Source: Thieme Connect URL
  • Title: 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: m-CPBA (meta-chloroperoxybenzoic acid)
  • Title: Examples of pharmaceutical compounds bearing sulfone groups and their use.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related sulfone compounds. Our goal is to provide you with field-proven insights and robust protocols to help you improve your reaction yields and final product purity.

Part 1: Strategic Synthesis & General FAQs

This section addresses high-level questions regarding the most effective synthetic strategy and the fundamental principles governing this synthesis.

Q1: What is the most reliable and highest-yielding synthetic route to prepare Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-?

Answer: From an analysis of synthetic strategies, direct sulfonylation of bromobenzene is not recommended due to regioselectivity issues. The bromo group is an ortho-, para-director, making the desired meta-substituted product a minor component in a Friedel-Crafts type reaction[1][2].

The most robust and widely applicable strategy is a two-step sequence starting from 3-bromothiophenol. This approach offers excellent control over regiochemistry and typically results in high overall yields. The sequence is as follows:

  • Step 1: S-Alkylation (Thioetherification): Nucleophilic substitution reaction between 3-bromothiophenol and 1,4-dibromobutane to form the intermediate sulfide, 1-bromo-3-((4-bromobutyl)thio)benzene.

  • Step 2: Oxidation: Oxidation of the intermediate sulfide to the target sulfone, Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-. This oxidation is a common and generally high-yielding transformation[3][4].

This pathway is advantageous because it builds the desired carbon-sulfur bonds under well-controlled conditions before the stable sulfonyl group is formed.

Synthetic_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation Thiophenol 3-Bromothiophenol Sulfide Intermediate Sulfide (1-bromo-3-((4-bromobutyl)thio)benzene) Thiophenol->Sulfide K₂CO₃, Acetone Dibromobutane 1,4-Dibromobutane Dibromobutane->Sulfide K₂CO₃, Acetone Sulfone Target Sulfone (Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-) Sulfide_ref->Sulfone Oxone® or m-CPBA Troubleshooting_Alkylation start Low Yield in S-Alkylation? check_ratio Is 1,4-dibromobutane in 3-5x excess? start->check_ratio fix_ratio Action: Increase 1,4-dibromobutane to 3-5 eq. check_ratio->fix_ratio No check_base Is the base K₂CO₃? check_ratio->check_base Yes fix_ratio->check_base fix_base Action: Switch to K₂CO₃ (2-3 eq.) in Acetone. check_base->fix_base No check_temp Was reaction run at reflux? check_base->check_temp Yes fix_base->check_temp fix_temp Action: Ensure reaction is heated to reflux. check_temp->fix_temp No success Yield should improve. check_temp->success Yes fix_temp->success

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of Brominated Sulfonyl Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated sulfonyl benzenes (e.g., bromobenzenesulfonyl chlorides, bromobenzenesulfonamides) serve as critical scaffolds in medicinal chemistry and agrochemical development. Their analysis presents a dual challenge: the labile nature of the sulfonyl group (


) and the isotopic complexity  of the halogen.

This guide compares the two dominant analytical modalities—Electron Impact (EI) and Electrospray Ionization (ESI) —and provides a definitive structural characterization workflow. Unlike generic organic molecules, these compounds require specific protocols to distinguish between simple bond cleavages and complex skeletal rearrangements (e.g., sulfone-to-sulfinate).

The Isotopic Fingerprint: Bromine Identification

Before analyzing fragmentation, the presence of bromine must be validated via its isotopic signature.[1][2] Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), Bromine possesses a distinct 1:1 doublet .

IsotopeAtomic Mass (Da)Natural AbundanceDiagnostic Feature

78.918350.69%"Doublet" Pattern: Any ion containing one Br atom appears as two peaks of nearly equal intensity separated by 2 mass units (

and

).

80.916349.31%

Expert Insight: In sulfonyl compounds, this doublet is preserved in the molecular ion (


 in EI) and any fragment retaining the aromatic ring. If the doublet disappears in a lower-mass fragment, the bromine has been ejected.

Comparative Analysis: Ionization Modalities

The choice of ionization source dictates the fragmentation information obtained. For brominated sulfonyls, a dual-approach is often required for full characterization.

Table 1: EI vs. ESI Performance Matrix
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Ion Observed Radical Cation (

)
Protonated/Deprotonated (

,

)
Sulfonyl Stability Low: Rapid loss of

and Halogens.
High:

group often remains intact.
Bromine Integrity C-Br bond often cleaves (radical loss).C-Br bond usually stable; isotopic pattern preserved.
Best Use Case Structural fingerprinting; library matching.Molecular weight confirmation; analyzing polar sulfonamides.

Fragmentation Mechanisms & Pathways

The mass spectral behavior of these compounds is dominated by the extrusion of sulfur dioxide (


) and the stability of the resulting phenyl cation.
The Sulfone-to-Sulfinate Rearrangement

A critical, often overlooked mechanism in sulfonyl benzenes is the isomerization of the sulfone (


) to a sulfinate ester (

) prior to fragmentation. This explains the presence of phenolic fragments (

) which cannot be generated by simple bond cleavage.
Pathway Visualization

The following diagram illustrates the competing fragmentation pathways for a generic p-bromobenzenesulfonyl derivative.

FragmentationPathway cluster_legend Key Indicators M_Ion Molecular Ion (M+) [Br-Ph-SO2-R]+ Sulfonyl_Cleavage Sulfonyl Cleavage (Loss of R) M_Ion->Sulfonyl_Cleavage Direct Bond Break Rearrangement Sulfone-Sulfinate Rearrangement M_Ion->Rearrangement Isomerization Phenyl_Sulfonyl Bromophenylsulfonyl Cation [Br-Ph-SO2]+ Sulfonyl_Cleavage->Phenyl_Sulfonyl Phenyl_Cat Bromophenyl Cation [Br-Ph]+ Phenyl_Sulfonyl->Phenyl_Cat Loss of SO2 (-64 Da) Phenoxy_Cat Bromophenoxy Cation [Br-Ph-O]+ Rearrangement->Phenoxy_Cat Loss of SO-R Benzyne Benzyne Radical [C6H3]+ Phenyl_Cat->Benzyne Loss of Br (-79/81) Note1 Yellow nodes retain Br doublet (1:1) Note2 Grey node loses Br pattern

Figure 1: Competing fragmentation pathways showing direct


 extrusion versus sulfinate rearrangement.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step workflow. This protocol includes "Checkpoints" acting as self-validation steps.

Step 1: Sample Preparation[3]
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH) for sulfonyl chlorides to prevent solvolysis (formation of methyl esters).

  • Concentration: 10 µg/mL.

Step 2: Ionization Selection
  • If analyzing Sulfonyl Chlorides: Use EI or APCI (Atmospheric Pressure Chemical Ionization). ESI often causes hydrolysis before detection.

  • If analyzing Sulfonamides: Use ESI (Positive Mode) .[3]

Step 3: Data Acquisition & Validation
  • Scan Range: 50–500 m/z.

  • Checkpoint 1 (The Doublet): Zoom into the putative molecular ion. Do you see peaks at

    
     and 
    
    
    
    with equal height?
    • Yes: Bromine confirmed.[2][4]

    • No: Check for de-bromination or impurities.

  • Checkpoint 2 (The Neutral Loss): Look for a fragment at

    
     (Loss of 
    
    
    
    ) or
    
    
    (Loss of Br).
    • Note: In ortho-substituted benzenes, the loss of

      
       is often accelerated due to steric relief and "ortho effects."
      
Workflow Diagram

Workflow Start Sample: Brominated Sulfonyl Benzene Solvent Dissolve in MeCN (Avoid MeOH) Start->Solvent Decision Functional Group? Solvent->Decision Method_EI EI / APCI (Chlorides) Decision->Method_EI -SO2Cl Method_ESI ESI (+) (Sulfonamides) Decision->Method_ESI -SO2NH2 Analysis Spectrum Analysis Method_EI->Analysis Method_ESI->Analysis Check_Br Check Br Doublet (1:1 Ratio) Analysis->Check_Br Check_SO2 Check SO2 Loss (-64 Da) Check_Br->Check_SO2

Figure 2: Decision matrix for selecting ionization methods based on functional group stability.

References

  • Wiley Online Library. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

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Validating the structure of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene, a novel sulfone derivative with potential applications in medicinal chemistry. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, we will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of the structural validation process.

The Central Role of Structural Integrity in Drug Discovery

Sulfone-containing molecules are of significant interest in drug discovery due to their metabolic stability and ability to act as hydrogen bond acceptors. The precise geometry of the sulfonyl group and the spatial relationship between the aromatic ring and the bromobutyl chain in 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene are critical for its interaction with biological targets. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting valuable time and resources. Therefore, rigorous structural validation is not merely a final check but an integral part of the discovery process.

Proposed Synthesis of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene

A plausible synthetic route to the target compound involves a two-step process. The initial step is the preparation of 3-bromobenzenesulfonyl chloride. This can be achieved through the chlorosulfonation of bromobenzene.[1] Subsequently, a nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and a suitable 4-bromobutane derivative would yield the final product. The reaction of arylsulfonyl chlorides with organometallic reagents or alcohols in the presence of a base are established methods for forming sulfone linkages.[2][3]

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution three-dimensional map of a molecule's structure in the solid state.[4][5] It reveals precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. For 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene, this technique would definitively establish the geometry around the sulfur atom and the orientation of the bromobutyl chain relative to the brominated aromatic ring.

Experimental Protocol: X-ray Quality Crystal Growth and Data Acquisition

Objective: To obtain a single crystal of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene suitable for X-ray diffraction analysis.

Causality: The slow and controlled growth of a single crystal is paramount. Rapid precipitation leads to the formation of polycrystalline material or an amorphous solid, which will not diffract X-rays in a manner that allows for structure solution. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility.[3]

Step-by-Step Methodology:

  • Purification: The synthesized 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene must be of high purity. This is typically achieved by column chromatography or recrystallization.

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof).

  • Crystal Growth via Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[6]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Place the mounted crystal in the cold stream of a diffractometer (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Diagram 1: Workflow for X-ray Crystallography

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Acquisition & Analysis Synthesis Synthesis of Target Compound Purification Purification Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystal_Growth Slow Evaporation Solvent_Screen->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Caption: A streamlined workflow for the structural elucidation of a small molecule via X-ray crystallography.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the gold standard, it is not always feasible due to difficulties in obtaining suitable crystals.[7] In such cases, and for complementary information in solution, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule in solution.[4] It is a powerful tool for confirming the connectivity of atoms and the overall structure of a compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Integrate the signals to determine the relative number of protons, and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent).

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

  • Data Analysis: Analyze the chemical shifts to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[2] It is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation pattern.

Mass Spectrometry Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[8][9] The presence of two bromine atoms in 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene will lead to a distinctive M, M+2, and M+4 pattern.

Diagram 2: Comparative Analytical Workflow

analytical_comparison cluster_validation Structural Validation Strategy cluster_primary Primary Techniques cluster_definitive Definitive Structure Start Synthesized Compound NMR NMR (1H, 13C) Connectivity & Functional Groups Start->NMR MS Mass Spectrometry Molecular Weight & Bromine Isotopes Start->MS Xray X-ray Crystallography 3D Structure & Stereochemistry NMR->Xray Structure Consistent? MS->Xray Correct Mass?

Sources

Comparative Stability Guide: Sulfonyl vs. Carbonyl Linkers in Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In medicinal chemistry and materials science, the choice between a sulfonyl (


) and a carbonyl (

) linker is rarely a matter of simple substitution; it is a decision that dictates the molecule's 3D topology, electronic character, and metabolic fate.

While the carbonyl linker offers planar conjugation and synthetic versatility, it introduces a metabolic liability : susceptibility to enzymatic reduction. Conversely, the sulfonyl linker acts as a metabolic anchor . Despite possessing a theoretically weaker C–S bond compared to the C–C bond of ketones, the sulfonyl group exhibits superior resistance to oxidative and hydrolytic metabolism in biological systems.

This guide provides a technical comparison of these two pharmacophores, supported by physicochemical data and validated experimental protocols.

Structural and Electronic Determinants[1]

The stability profile of these linkers begins with their fundamental geometry and electronic influence on the benzene rings they connect.

Geometry and Conjugation[2]
  • Carbonyl (Benzophenone-like): The central carbon is

    
     hybridized, creating a trigonal planar geometry (
    
    
    
    bond angles). This allows for
    
    
    -conjugation between the linker and the aromatic rings, provided the rings are coplanar.
  • Sulfonyl (Diaryl Sulfone-like): The sulfur atom adopts a distorted tetrahedral geometry (

    
    -like). The 
    
    
    
    bond angle is typically
    
    
    , and the
    
    
    angle is
    
    
    . This "kink" breaks the conjugation between the two aromatic systems, creating a distinct "butterfly" conformation that impacts receptor binding.
Electronic Effects (Hammett Constants)

The sulfonyl group is a significantly stronger Electron-Withdrawing Group (EWG) than the carbonyl. This reduces the electron density of the attached aromatic rings, making them less susceptible to electrophilic metabolic attack (e.g., by CYP450 enzymes) but potentially more prone to nucleophilic aromatic substitution (


) if good leaving groups are present.

Table 1: Electronic and Bond Parameters

ParameterSulfonyl Linker (

)
Carbonyl Linker (

)
Impact on Stability
Hammett



Sulfonyl deactivates rings more strongly, resisting oxidative metabolism [1].
Hammett



Consistent electron withdrawal across positions.
Geometry Tetrahedral (Non-planar)Trigonal PlanarSulfonyl creates a rigid, non-conjugated 3D scaffold.
Bond Dissociation Energy


C-C bonds are thermally stronger, but biologically less inert due to enzymatic affinity [2].
Visualization: Geometric & Electronic Divergence

LinkerGeometry cluster_0 Carbonyl (Benzophenone) cluster_1 Sulfonyl (Diaryl Sulfone) CO_Struct sp2 Hybridized Planar Geometry CO_Elec Moderate EWG (Conjugated) CO_Struct->CO_Elec Allows pi-delocalization SO2_Struct Pseudo-Tetrahedral 'Butterfly' Kink SO2_Elec Strong EWG (Inductive + Resonance) SO2_Struct->SO2_Elec Breaks conjugation Isolates rings

Figure 1: Comparison of geometric hybridization and resulting electronic isolation effects.

Biological Performance: Metabolic Stability

In drug discovery, "stability" often refers to resistance against xenobiotic metabolism rather than thermal decomposition. Here, the sulfonyl linker demonstrates a clear advantage.

The Carbonyl Liability: Reductive Metabolism

Diaryl ketones (benzophenones) are frequently targeted by Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) .

  • Mechanism: Stereoselective reduction of the ketone to a secondary alcohol (benzhydrol).

  • Consequence: The resulting alcohol is a handle for Phase II conjugation (Glucuronidation), leading to rapid clearance (

    
    ) and reduced half-life (
    
    
    
    ).
The Sulfonyl Advantage: Metabolic Inertness

The sulfonyl group is essentially "metabolically transparent."

  • Oxidation: Sulfur is already in its highest oxidation state (

    
    ). It cannot be oxidized further by CYP450s.
    
  • Reduction: In vivo reduction of sulfones to sulfoxides or sulfides is extremely rare and thermodynamically unfavorable in mammals.

  • Hydrolysis: Unlike amides or esters, the

    
     bonds in diaryl sulfones are resistant to hydrolytic cleavage under physiological conditions [3].
    
Visualization: Metabolic Pathways

MetabolicFate Start_CO Diaryl Ketone (Carbonyl Linker) Enz_Reductase Carbonyl Reductase / ADH (Phase I) Start_CO->Enz_Reductase Major Route Start_SO2 Diaryl Sulfone (Sulfonyl Linker) Enz_CYP CYP450 (Ring Hydroxylation) Start_SO2->Enz_CYP Slow Prod_Stable Unchanged Scaffold (High Stability) Start_SO2->Prod_Stable Predominant (No Linker Metabolism) Prod_Alc Secondary Alcohol (New Handle) Enz_Reductase->Prod_Alc Prod_RingOH Ring Hydroxylated (Minor Metabolite) Enz_CYP->Prod_RingOH Prod_Gluc O-Glucuronide (Rapid Excretion) Prod_Alc->Prod_Gluc Phase II

Figure 2: Divergent metabolic fates. Carbonyls undergo functional group transformation; Sulfonyls remain intact.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference between a sulfonyl and carbonyl analog, the Microsomal Stability Assay is the industry standard. This protocol quantifies the Intrinsic Clearance (


).[1]
Materials
  • Test Compounds: Sulfonyl analog vs. Carbonyl analog (

    
     final conc).
    
  • System: Pooled Liver Microsomes (Human/Rat/Mouse) (

    
    ).
    
  • Cofactor: NADPH regenerating system (essential for CYP/Reductase activity).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Pre-Incubation: Mix microsomes and phosphate buffer (

    
    , pH 7.4) at 
    
    
    
    for 5 minutes.
  • Initiation: Add Test Compound and NADPH to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing Internal Standard (IS).

  • Quantification: Centrifuge to pellet protein; inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    
Visualization: Assay Workflow

AssayWorkflow Step1 1. Preparation Microsomes + Buffer 37°C Step2 2. Initiation Add Compound + NADPH Step1->Step2 Step3 3. Kinetic Sampling 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quench & Analyze Acetonitrile precip. LC-MS/MS Step3->Step4 Decision Compare t1/2 Step4->Decision Sulfonyl: High t1/2 Sulfonyl: High t1/2 Decision->Sulfonyl: High t1/2 Stable Carbonyl: Low t1/2 Carbonyl: Low t1/2 Decision->Carbonyl: Low t1/2 Labile (Reductase)

Figure 3: Standardized workflow for determining intrinsic clearance (


).

Case Studies and Applications

Drug Design: COX-2 Inhibitors

The development of COX-2 inhibitors highlights the utility of the sulfonyl group. In Etoricoxib and Rofecoxib , the sulfonyl moiety (


 or sulfonamide) is critical.
  • Role: It inserts into a hydrophobic side pocket of the COX-2 enzyme.

  • Comparison: Attempts to replace the sulfonyl with a carbonyl often result in loss of potency due to geometry changes (loss of the tetrahedral "kink") and rapid metabolic clearance of the ketone [4].

Photo-Affinity Labeling

While less stable metabolically, Benzophenones (Carbonyls) are superior for chemical biology applications like photo-affinity labeling.

  • Mechanism: Upon UV irradiation (

    
    ), the carbonyl oxygen forms a diradical that abstracts hydrogen from nearby proteins, forming a covalent bond.
    
  • Sulfonyl Contrast: Sulfones do not undergo this radical excitation efficiently, making them unsuitable for this specific application despite their stability [5].

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link

  • Feng, M., et al. (2016). Sulfonyl group-containing compounds in drug design. Bioorganic & Medicinal Chemistry Letters. Link

  • Duggan, D. E., et al. (1977). The metabolism of 4-(3-indolyl)hexahydro-1-thiopyran-4-ol 1,1-dioxide (MK-835). Drug Metabolism and Disposition. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link

Sources

Elemental analysis expectations for Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Elemental Analysis of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Executive Summary & Molecule Profile[1]

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- (CAS: 109757-62-2) is a critical bifunctional linker used increasingly in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and sulfonamide derivatives.[1]

Its structural complexity—featuring a sulfonyl group, an aromatic bromide, and an aliphatic alkyl bromide—presents a unique "torture test" for standard Elemental Analysis (EA) protocols. The high halogen content (~45% w/w) and the presence of sulfur require specific deviations from standard CHN workflows to prevent catalyst poisoning and ensure data integrity.

Theoretical Composition (The "Gold Standard")

Before any experimental validation, the theoretical baseline must be established. For C₁₀H₁₂Br₂O₂S (MW: 356.07 g/mol ):

ElementMass ContributionTheoretical %Acceptable Range (±0.4%)
Carbon 120.1133.73% 33.33% – 34.13%
Hydrogen 12.103.40% 3.00% – 3.80%
Bromine 159.8144.88% 44.48% – 45.28%
Sulfur 32.069.00% 8.60% – 9.40%
Oxygen 32.008.99% Calculated by difference
Methodological Comparison: Selecting the Right Tool

For this specific molecule, the high Bromine-to-Carbon ratio creates a risk of incomplete combustion and interference in standard detection columns.[1] We compare the two primary industry methodologies.

Method A: Dynamic Flash Combustion (Automated CHNS)
  • Best For: High-throughput screening, purity confirmation >95%.[1]

  • The Challenge: Standard CHN analyzers use Copper (Cu) reduction tubes. High bromine content leads to the rapid formation of CuBr₂, exhausting the reduction reactor prematurely and causing "tailing" in nitrogen peaks. Furthermore, sulfur requires a specific catalytic oxidative environment (V₂O₅) to ensure quantitative conversion to SO₂.

  • Verdict: Recommended with Modifications. (See Protocol below).

Method B: Schöniger Oxygen Flask Combustion (Titration)[1]
  • Best For: Absolute quantification of Bromine and Sulfur; resolving ambiguity when Method A fails.

  • The Challenge: Manual, time-consuming, and safety-critical due to the rapid oxidation of the sulfonyl moiety.

  • Verdict: Validation Only. Use this to cross-check the automated results if sulfur values drift >0.5%.

Critical Workflow Visualization

The following diagram illustrates the decision logic for analyzing high-halogen sulfones.

EA_Workflow Start Sample: C10H12Br2O2S Check_Br Check Halogen Load (>40% Br?) Start->Check_Br Method_Select Select Method Check_Br->Method_Select Yes (44.8%) CHNS_Route Automated CHNS (Dynamic Flash) Method_Select->CHNS_Route High Throughput Flask_Route Schöniger Flask (Manual) Method_Select->Flask_Route High Accuracy Additive CRITICAL STEP: Add V2O5 or WO3 CHNS_Route->Additive Required Standard_Run Standard Run (No Additive) CHNS_Route->Standard_Run Not Recommended Result_Check Check Sulfur Recovery Additive->Result_Check Fail Fail: S Low / N High Standard_Run->Fail Ash Formation Pass Pass: Within ±0.4% Result_Check->Pass Result_Check->Fail Fail->Flask_Route Validation

Figure 1: Decision matrix for analyzing high-bromine sulfonyl compounds, emphasizing the necessity of catalytic additives.

Detailed Experimental Protocols
Optimized Protocol: Automated CHNS for Sulfones

To achieve the theoretical 9.00% Sulfur and 44.88% Bromine accuracy using a standard analyzer (e.g., Thermo FlashSmart or Elementar vario).

1. Sample Preparation:

  • Weigh 2.0 – 2.5 mg of the sample into a tin capsule. Note: Do not exceed 3 mg; the high bromine mass requires excess oxygen.

  • The "Secret Sauce": Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) directly into the capsule with the sample.

    • Reasoning: This acts as an oxygen donor and "ash aid," ensuring the sulfur is fully oxidized to SO₂ and preventing the formation of refractory metal sulfates in the ash crucible [1].

2. Instrument Parameters:

  • Combustion Temp: 1020°C (Standard) or 1150°C (if using WO₃).

  • Oxygen Dose: Increase O₂ injection time by 20% over standard organic methods to account for the heavy halogen load.

  • Carrier Gas: Helium at 140 mL/min.

3. Separation & Detection:

  • Ensure the reduction tube (Copper) is fresh. The 44% Bromine content will deplete the top 2cm of the copper layer every ~10 runs.

  • Self-Validating Step: Run a Sulfanilamide standard (S=18.6%) before the sample. If S recovery is <18.4%, replace the reduction tube immediately.

Validation Protocol: Schöniger Oxygen Flask (Halogen Specific)

If the automated method yields low Bromine (e.g., <44%), use this method.

  • Combustion: Wrap 5 mg of sample in ashless filter paper. Place in a platinum basket within a 500mL iodine flask filled with pure Oxygen. Ignite.

  • Absorption: Use 10 mL of 1M NaOH + 1 mL H₂O₂. Shake vigorously for 10 minutes.

  • Titration (Bromine): Acidify with HNO₃ and titrate potentiometrically with 0.01N AgNO₃ using a silver electrode.

  • Calculation:

    
    [1]
    
Data Interpretation & Troubleshooting

When analyzing Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- , specific deviation patterns indicate specific synthesis or analysis failures.[1]

ObservationLikely CauseCorrective Action
C is High (>34.2%) Solvent entrapment (likely Ethyl Acetate or Toluene from synthesis).[1]Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours.
S is Low (<8.5%) Adsorption of SO₂ on the reduction tube or ash formation.Add V₂O₅ to the sample capsule. Check water trap (SO₂ is highly soluble in water).
N appears (>0.3%) False Positive. Nitrogen is not in the molecule.High Bromine is eluting with Nitrogen peak ("tailing"). Replace Cu reduction reactor.
Br is Low (<44.0%) Incomplete combustion.Switch to Schöniger Flask method or increase O₂ dose time.
References
  • Microchemical Journal. "Combustion aids for the elemental analysis of refractory and organometallic compounds." Microchem.[2] J., vol. 55, no. 2.

  • ASTM International. "ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants." ASTM Standards.[3]

  • Thermo Fisher Scientific. "Handling High Halogen/Sulfur Samples in FlashSmart Elemental Analyzers." Application Note 42165.

  • Exeter Analytical. "The Schöniger Flask Method: Safe Preparation for Halogen Analysis."[4] Technical Guide.

Sources

Safety Operating Guide

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Emergency Card)

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- (CAS: 170565-94-3) is a bifunctional alkylating agent. It possesses two reactive sites: an aryl bromide and, more critically, a primary alkyl bromide activated by a sulfonyl group. This structure suggests high potential for DNA crosslinking and mutagenicity.

  • Primary Hazard: Alkylating agent (Suspected Carcinogen/Mutagen).

  • Immediate Action: Do not dispose of via sanitary sewer. Do not mix with strong oxidizers or strong bases.[1]

  • Disposal Path: High-Temperature Incineration (via EHS/Waste Vendor).

  • Spill Control: Do not dry sweep. Use wet-wiping or chemically chemically compatible damp absorbents to prevent dust generation.

Technical Profile & Reactivity

To properly dispose of this compound, one must understand its "kill mechanism"—how it reacts with biological systems and how to break that reactivity chemically.

FeatureSpecificationImplication for Disposal
Functional Group Alkyl Bromide (Primary)High Reactivity. Acts as an electrophile, attacking nucleophilic centers (DNA/Proteins). Requires chemical deactivation (thiosulfate) to neutralize.
Functional Group Sulfonyl (-SO₂-)Persistence. The sulfone group is chemically stable and electron-withdrawing, increasing the electrophilicity of the alkyl chain.
Physical State Solid (typically)Dust Hazard. Inhalation risk during weighing/transfer.
Waste Code Non-listed (Default to D001/D003 if mixed)Treat as Halogenated Organic Waste .

Chemical Deactivation Protocol (The "Kill" Step)

Rationale: As a Senior Scientist, I strongly advise "killing" the alkylating potential of the molecule before it leaves your bench, especially if the waste will be stored in a satellite accumulation area for days. This protects waste handlers from accidental exposure.

The Thiosulfate Method: Nucleophilic substitution using Sodium Thiosulfate (


) converts the toxic alkyl bromide into a non-toxic Bunte salt (sodium alkyl thiosulfate).
Reagents Needed:
  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Water

  • Inert solvent (if compound is not water-soluble, e.g., Acetonitrile or Acetone)

Step-by-Step Procedure:
  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water.

  • Dissolution: Dissolve the Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- waste in a minimal amount of acetonitrile or acetone (to ensure miscibility).

  • Mixing: Slowly add the organic waste solution to the thiosulfate solution with stirring.

    • Ratio: Use at least a 20:1 molar excess of thiosulfate to the alkyl bromide.

  • Reaction Time: Stir at room temperature for 24 hours .

    • Why? The biphasic nature (if not fully soluble) or steric bulk can slow the

      
       substitution.
      
  • Verification (Optional but Recommended): Check for residual alkylating activity using 4-(p-nitrobenzyl)pyridine (NBP) test if available.

  • Final Disposal: The resulting solution is now chemically deactivated but must still be treated as chemical waste (due to the aryl bromide and organic solvents). Label as "Deactivated Halogenated Waste."

Disposal Workflow Logic

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA and local EHS standards.

DisposalWorkflow Start Waste Generation: Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- StateCheck Physical State? Start->StateCheck Solid Solid Waste (Contaminated Gloves/Powder) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->Liquid Segregation Segregation: Halogenated Organic Stream Solid->Segregation Double Bag Deactivation Chemical Deactivation (Thiosulfate Method) Liquid->Deactivation Recommended Liquid->Segregation Direct Disposal Deactivation->Segregation Post-Reaction Container Container: HDPE or Glass (Amber) Segregation->Container Labeling Labeling: 'Halogenated Organic' 'Toxic' 'Mutagenic' Container->Labeling Pickup EHS / Vendor Pickup (High BTU Incineration) Labeling->Pickup

Figure 1: Decision matrix for the safe segregation and disposal of alkylating sulfone waste.

Operational Logistics

A. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Compatibility: The sulfonyl group is stable, but the alkyl bromide can react with certain metals. Avoid metal containers (steel drums) unless lined, as acid generation (HBr) from hydrolysis could corrode the metal over time.

B. Labeling Requirements

Your waste tag must explicitly list:

  • Full Chemical Name: Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Constituents: If deactivated, list "Acetonitrile (X%), Water (Y%), Sodium Thiosulfate (Z%), Deactivated Sulfone Byproducts."

C. Spill Contingency (Dry Powder)

If the solid powder spills:

  • Isolate: Evacuate the immediate area.

  • PPE: Double nitrile gloves, N95 or P100 respirator, safety goggles.

  • Containment: Cover the spill with wet paper towels (dampened with water or dilute thiosulfate) to prevent dust from becoming airborne.

  • Cleanup: Scoop the damp towels and powder into a wide-mouth jar.

  • Surface Decon: Wipe the surface with 10% Sodium Thiosulfate solution to neutralize microscopic residues.

References

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • National Institutes of Health (NIH). (2023). Guidelines for the Disposal of Chemical Waste. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Alkylating Agents & Sulfones. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 287953-85-3 | Class: Functionalized Alkylating Agent / Aryl Bromide

Executive Safety Summary (The "Why")

Senior Scientist Insight: Do not treat this merely as a generic organic solid. This compound possesses a primary alkyl bromide tail (-(CH2)4-Br) tethered to a sulfonyl group. In medicinal chemistry, this structure is often designed as a "linker" or "warhead" specifically to react with nucleophiles (like proteins or DNA).

The Critical Hazard: Because specific toxicological data for this CAS is limited, you must apply the Precautionary Principle . We assume this molecule is a potent alkylating agent and a potential mutagen. It is designed to form covalent bonds with biological targets; if it touches your skin or lungs, it will attempt to do the same to your tissue.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the environment. PPE is the last line of defense, not the first.

The Containment Hierarchy
Control LevelRequirementScientific Rationale
Primary Certified Fume Hood Alkyl bromides can be respiratory irritants. The sulfonyl moiety increases molecular weight, likely making it a solid or viscous oil, but static charge can aerosolize particles during weighing.
Secondary Static Control Sulfones are prone to static buildup. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder.
Tertiary Dedicated Balance Do not transport open containers across the lab. Weigh inside the hood.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for direct handling of alkylating agents. Use the following Dual-Barrier System .

The "Dual-Barrier" Glove Protocol

Nitrile alone provides only momentary splash protection against alkyl halides. The lipophilic nature of the butyl chain facilitates permeation.

LayerMaterialSpecificationFunction
Inner Nitrile 4-5 mil (Standard)Comfort and sweat absorption. Acts as a visual indicator if outer glove breaches (use white/blue contrast).
Outer Laminate (Silver Shield/4H) Multi-layer EVOH/PECRITICAL. These are chemically resistant to alkyl halides and sulfones. They prevent permeation for >4 hours.
Alt. Outer Thick Nitrile >8 mil (High Risk)Acceptable only for quick tasks (<15 mins). Double-gloving standard nitrile is not a substitute for laminate for prolonged work.
Body & Respiratory Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of aerosolized particulates migrating around lenses.

  • Body: Tyvek® Lab Coat or Sleeve Covers. Cotton lab coats absorb alkylating agents and hold them against the skin.

  • Respiratory (Emergency/Spill only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Deactivation Prep: Prepare a "Quench Solution" before opening the bottle.

    • Recipe: 10% Sodium Thiosulfate (

      
      ) in water.
      
    • Mechanism:[1][2] Thiosulfate is a soft nucleophile that rapidly displaces the bromide, converting the toxic alkylating agent into a harmless Bunte salt.

  • Lining: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).

  • Weighing:

    • Place the balance inside the hood.

    • Wear Inner Nitrile + Outer Laminate gloves.

    • If the substance is static-prone, use an anti-static gun on the spatula and weighing boat.

    • Never return excess chemical to the stock bottle.

Phase B: Reaction & Solubilization
  • Solvent Choice: When dissolving, avoid highly volatile solvents (like DCM) if possible, as their evaporation can carry the solute molecules into the hood airflow. Use DMF or DMSO if compatible with the protocol, as they have low vapor pressure.

  • Addition: Add solvent slowly down the side of the vessel to avoid displacing air rapidly (puffing).

Phase C: Decontamination & Waste
  • The "Dirty" Zone: Designate one area of the hood as "Dirty." All spatulas, weigh boats, and pipettes go here.

  • Immediate Quench: Rinse all "dirty" tools with the 10% Thiosulfate solution before removing them from the hood.

  • Waste Stream:

    • Label as: "Halogenated Organic Waste - Contains Alkylating Agent."

    • Do not mix with strong oxidizers (nitric acid) as sulfones can react unpredictably under oxidative stress.

Visualized Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Start: Handling CAS 287953-85-3 RiskCheck Is Fume Hood Certified? Start->RiskCheck Stop STOP WORK Call Facilities RiskCheck->Stop No PPE_Check PPE Check: 1. Goggles 2. Laminate Gloves 3. Tyvek Sleeves RiskCheck->PPE_Check Yes Weighing Weighing Phase (Use Anti-Static Gun) PPE_Check->Weighing Spill Spill Occurred? Weighing->Spill Quench Apply 10% Na2S2O3 (Thiosulfate Quench) Spill->Quench Yes Proceed Proceed to Reaction Spill->Proceed No Cleanup Absorb & Dispose (Halogenated Waste) Quench->Cleanup

Caption: Operational logic flow for handling alkylating sulfones. Note the critical Thiosulfate Quench step for spills.

Emergency Response (Self-Validating System)

Scenario: You drop a flask containing 500mg of the compound in the hood.

  • Alert: Announce "Spill in Hood" to lab mates.

  • Assess: Do not put your head in the hood.

  • Neutralize (The Validation):

    • Spray the spill area with the 10% Sodium Thiosulfate solution you prepared in Phase A.

    • Validation: If the compound was an alkyl bromide, the thiosulfate will react. Allow it to sit for 15 minutes.

  • Cleanup: Cover with absorbent pads. Place pads in a secondary bag inside the hood. Seal and label.

  • Skin Exposure:

    • Immediate Action: Wash with soap and water for 15 minutes. Do not use alcohol or DMSO, as these enhance skin absorption of the alkyl bromide.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Alkylating Agents. United States Department of Labor. [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Source for Thiosulfate quenching mechanism). [Link]

Sources

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